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Compound of Interest

Compound Name: Acloproxalap

Cat. No.: B10830846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acloproxalap (ADX-629), an investigational

first-in-class oral RASP (Reactive Aldehyde Species) inhibitor, with current therapeutic

alternatives for its primary indications under investigation: atopic dermatitis and alcohol-

associated hepatitis. The data presented is based on available clinical trial results and is

intended to provide a comprehensive overview for research and drug development

professionals. Acloproxalap's topical analog, Reproxalap, is also discussed in the context of

its development for ocular inflammatory diseases to provide a broader understanding of the

RASP inhibition mechanism.

Mechanism of Action: RASP Inhibition
Reactive Aldehyde Species (RASP) are electrophilic molecules that contribute to inflammation

by forming covalent adducts with proteins, which can lead to the activation of pro-inflammatory

signaling pathways such as NF-κB and inflammasomes.[1][2] Acloproxalap is designed to trap

and clear these RASP, thereby reducing the inflammatory cascade.
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Acloproxalap in Atopic Dermatitis: A Comparative
Analysis
Acloproxalap has been evaluated in a Phase 2 clinical trial for mild to moderate atopic

dermatitis. The following tables compare the efficacy of Acloproxalap with established

treatments, Dupilumab (an injectable biologic) and Upadacitinib (an oral JAK inhibitor).
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Table 1: Efficacy of Acloproxalap in Mild to Moderate Atopic Dermatitis (Phase 2)

Endpoint Acloproxalap (250mg BID, 3 months)

EASI-50 50%

EASI-75 38%

EASI-90 13%

IGA 0/1 (Clear/Almost Clear) 13%

Itching Elimination 25%

Complete Clearance of Affected Body Surface

Area
13%

Data from an open-label, single-center Phase 2 clinical trial with eight patients.[3]

Table 2: Comparative Efficacy of Atopic Dermatitis Treatments (Pivotal Trials)

Endpoint
Dupilumab (300mg
Q2W, 16 weeks)

Upadacitinib (15mg
QD, 16 weeks)

Upadacitinib (30mg
QD, 16 weeks)

EASI-75 44-51%[4] 60-70%[5] 73-80%

IGA 0/1 (Clear/Almost

Clear)
39% ~31-50% ~50%

Experimental Protocols: Atopic Dermatitis Clinical Trials
Acloproxalap (ADX-629) Phase 2 Trial (NCT05717920)

Study Design: A multicenter, adaptive, two-part trial. Part 1 was an open-label study of

approximately 10 adults with mild, moderate, or severe atopic dermatitis.

Intervention: Acloproxalap 250mg administered orally twice daily for 90 days.

Primary Endpoint: Safety and tolerability.
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Secondary Endpoints: Improvement in Eczema Area and Severity Index (EASI), Investigator

Global Assessment (IGA), Patient-Oriented Eczema Measure (POEM), and Peak Pruritus

Numerical Rating Scale.
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Acloproxalap Atopic Dermatitis Trial Workflow

Dupilumab Pivotal Trials (e.g., SOLO 1 & SOLO 2)
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Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies in adults

with moderate-to-severe atopic dermatitis.

Intervention: Subcutaneous injection of Dupilumab 300mg every other week or weekly, or

placebo for 16 weeks.

Primary Endpoints: Proportion of patients with an IGA score of 0 or 1 and a reduction of 2 or

more points from baseline at week 16; proportion of patients with EASI-75 at week 16.

Upadacitinib Pivotal Trials (e.g., Measure Up 1 & Measure Up 2)

Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies in

patients 12 years and older with moderate-to-severe atopic dermatitis.

Intervention: Oral Upadacitinib 15mg or 30mg once daily, or placebo for 16 weeks.

Primary Endpoints: Proportion of patients with EASI-75 at week 16; proportion of patients

with a validated IGA for Atopic Dermatitis (vIGA-AD) score of 0 or 1 with at least a 2-point

improvement from baseline at week 16.

Acloproxalap in Alcohol-Associated Hepatitis: A
Comparative Analysis
Acloproxalap has shown promising results in a Phase 2 clinical trial for mild to moderate

alcohol-associated hepatitis. This section compares its efficacy with the current standard of

care, corticosteroids.

Table 3: Efficacy of Acloproxalap in Mild to Moderate Alcohol-Associated Hepatitis (Phase 2)

Endpoint Acloproxalap (Oral, 1 month)

Change in MELD Score Statistically significant improvement (p=0.001)

Change in Triglyceride Levels Statistically significant improvement (p<0.0001)

Change in C-Reactive Protein Levels Statistically significant improvement (p<0.0001)

Data from a single-arm, multicenter Phase 2 clinical trial in four patients.
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Table 4: Efficacy of Corticosteroids in Severe Alcohol-Associated Hepatitis

Endpoint Corticosteroids

30-Day Survival

Showed improvement in patients with MELD

scores between 25-39. 30-day survival

estimates were 79.4% for prednisolone, 90.8%

for prednisone, and 82.7% for

methylprednisolone in one study.

90-Day and 180-Day Survival No significant survival benefit observed.

Note: The Acloproxalap trial was in mild to moderate patients, while corticosteroid data is

primarily in severe cases.

Experimental Protocols: Alcohol-Associated Hepatitis
Clinical Trials
Acloproxalap (ADX-629) Phase 2 Trial (NCT06685692)

Study Design: A Phase 2, open-label, single-arm, multicenter trial in subjects with moderate

alcohol-associated hepatitis. An earlier proof-of-concept trial involved four patients with mild

to moderate disease.

Intervention: Oral Acloproxalap administered for one month in the proof-of-concept study.

The ongoing trial plans for administration twice daily over 90 days.

Primary Endpoint: Safety and tolerability.

Secondary Endpoints: Liver function biomarkers, Model for End-Stage Liver Disease (MELD)

score, hospitalization, and mortality rate.
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Acloproxalap Alcoholic Hepatitis Trial Workflow

Corticosteroid Trials for Severe Alcoholic Hepatitis

Study Design: Numerous randomized controlled trials and meta-analyses have evaluated

corticosteroids. A large retrospective study included 3,380 adults with a clinical and/or

histological diagnosis of AH.

Intervention: Typically oral prednisolone 40 mg/day for 28 days.
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Primary Endpoint: Often short-term mortality (e.g., 28-day or 30-day).

Prognostic Scores: Maddrey's Discriminant Function (MDF) and MELD scores are used to

assess severity and predict prognosis. A Lille score is often calculated after 7 days of

treatment to determine response.

Reproxalap in Ocular Inflammatory Diseases
To provide a broader context on the therapeutic potential of RASP inhibition, this section

summarizes the findings for Reproxalap, a topical analog of Acloproxalap, in dry eye disease

and allergic conjunctivitis.

Table 5: Efficacy of Reproxalap in Dry Eye Disease (Phase 3)

Endpoint
Reproxalap (0.25% ophthalmic solution)
vs. Vehicle

Ocular Discomfort Statistically significant reduction.

Ocular Redness Statistically significant reduction.

Data from Phase 3 clinical trials.

Table 6: Efficacy of Reproxalap in Allergic Conjunctivitis (Phase 3 INVIGORATE Trial)

Endpoint
Reproxalap (0.25% ophthalmic solution)
vs. Vehicle

Ocular Itching Statistically significant reduction.

Ocular Redness Statistically significant reduction.

Ocular Tearing Statistically significant reduction.

Experimental Protocols: Ocular Clinical Trials
Reproxalap Dry Eye Disease Trial
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Study Design: Randomized, double-masked, vehicle-controlled trials. Some trials utilize a

dry eye chamber to induce symptoms.

Intervention: Topical administration of 0.25% Reproxalap ophthalmic solution, typically four

times daily.

Primary Endpoint: Ocular discomfort, an FDA-accepted symptom of dry eye disease.

Reproxalap Allergic Conjunctivitis Trial (INVIGORATE)

Study Design: A prospective, quadruple-masked, vehicle-controlled, crossover, sequence-

randomized Phase 3 trial.

Methodology: Patients were exposed to aerosolized ragweed pollen in an allergen chamber

for 3.5 hours.

Intervention: One drop of 0.25% Reproxalap ophthalmic solution or vehicle was administered

in each eye before and 90 minutes after entering the chamber.

Primary Endpoint: Ocular itching score from 110 to 210 minutes after chamber entry.

Conclusion
Acloproxalap, as a first-in-class oral RASP inhibitor, represents a novel approach to treating

systemic immune-mediated diseases. The preliminary data from Phase 2 trials in atopic

dermatitis and alcohol-associated hepatitis are encouraging and warrant further investigation in

larger, controlled studies. The clinical development of its topical analog, Reproxalap, for ocular

inflammatory conditions further supports the potential of the RASP inhibition mechanism. This

guide provides a comparative framework for researchers and drug development professionals

to evaluate the therapeutic potential of Acloproxalap in the context of current and emerging

treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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